molecular formula C6H6ClN3O B1583333 4-Chloropicolinohydrazide CAS No. 73771-11-6

4-Chloropicolinohydrazide

Cat. No. B1583333
M. Wt: 171.58 g/mol
InChI Key: JORBLRWFTPDRLZ-UHFFFAOYSA-N
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Patent
US04788196

Procedure details

A mixture of 4-chloropyridine-2-carboxylic acid hydrazide (9.37 g), piperazine (20.0 g) and sodium bicarbonate (15 g) in n-butanol (120 ml) was heated under reflux with stirring for 18 hours and then cooled and filtered. The filtrate was evaporated and the residue was chromatographed on silica gel. Elution with a mixture of chloroform, ethanol and concentrated aqueous ammonia solution (50:50:1) gave the product as a solid (8.10 g), m.p. 212°-217° C. (decomp.).
Quantity
9.37 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH:10][NH2:11])=[O:9])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)(O)[O-].[Na+]>C(O)CCC>[N:12]1([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH:10][NH2:11])=[O:9])[CH:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
9.37 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)NN
Name
Quantity
20 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
with a mixture of chloroform, ethanol and concentrated aqueous ammonia solution (50:50:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(CCNCC1)C1=CC(=NC=C1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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